trans-3-Bromo-4-hydroxytetrahydrofuran
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Overview
Description
“trans-3-Bromo-4-hydroxytetrahydrofuran” is a chemical compound with the molecular formula C4H7BrO2 . It contains a total of 14 bonds, including 7 non-H bonds, 1 five-membered ring, 1 hydroxyl group, 1 secondary alcohol, 1 ether (aliphatic), and 1 Oxolane .
Synthesis Analysis
The synthesis of “trans-3-Bromo-4-hydroxytetrahydrofuran” involves the addition of the elements of HOBr across the carbon-carbon double bond of 2,5-dihydrothiophene-1,1-dioxide . The reagent used is N-bromosuccinimide (NBS), which can react as though it were Br+ . The reaction occurs in a single process step, but three mechanistic steps are thought to be involved .Molecular Structure Analysis
The molecular structure of “trans-3-Bromo-4-hydroxytetrahydrofuran” contains total 14 atom(s); 7 Hydrogen atom(s), 4 Carbon atom(s), 2 Oxygen atom(s), and 1 Bromine atom(s) .Physical And Chemical Properties Analysis
The physical and chemical properties of “trans-3-Bromo-4-hydroxytetrahydrofuran” include its molecular structure and the types of bonds it contains .Scientific Research Applications
Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide
Specific Scientific Field
Organic Chemistry
Summary of the Application
The compound is used in the synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. This process involves the addition of the elements of HOBr across the carbon-carbon double bond of 2,5-dihydrothiophene-1,1-dioxide .
Methods of Application or Experimental Procedures
The preparation of the title compound involves the use of N-bromosuccinimide (NBS) instead of HOBr, which is difficult to handle. The reaction occurs in a single process step, but three mechanistic steps are thought to be involved .
Results or Outcomes
The reaction avoids the use of the very toxic and difficult to handle molecular bromine, Br2. The solvent for both the reaction and recrystallization is water .
Synthesis of 4-Bromo Quinolines
Summary of the Application
4-bromo quinolines are constructed directly from easily prepared ortho-propynol phenyl azides using TMSBr as acid-promoter .
Methods of Application or Experimental Procedures
The cascade transformation performs smoothly to generate desired products in moderate to excellent yields with good functional groups compatibility .
Results or Outcomes
4-bromo quinolines as key intermediates could further undergo the coupling reactions or nucleophilic reactions to provide a variety of functionalized compounds with molecular diversity at C4 position of quinolines .
properties
IUPAC Name |
(3S,4S)-4-bromooxolan-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO2/c5-3-1-7-2-4(3)6/h3-4,6H,1-2H2/t3-,4-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUKWZNQWLUBGM-IMJSIDKUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CO1)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-3-Bromo-4-hydroxytetrahydrofuran | |
CAS RN |
114429-91-3 |
Source
|
Record name | rac-(3R,4R)-4-bromooxolan-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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